2-(3-nitrophenyl)-1-(p-tolyl)-5,6,7,8-tetrahydroquinazoline-4(1H)-thione
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Overview
Description
2-(3-nitrophenyl)-1-(p-tolyl)-5,6,7,8-tetrahydroquinazoline-4(1H)-thione is a complex organic compound that belongs to the class of quinazolines. Quinazolines are known for their diverse biological activities and are often studied for their potential therapeutic applications. This particular compound features a nitrophenyl group, a tolyl group, and a tetrahydroquinazoline core with a thione functionality, making it a molecule of interest in medicinal chemistry and synthetic organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-nitrophenyl)-1-(p-tolyl)-5,6,7,8-tetrahydroquinazoline-4(1H)-thione typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Quinazoline Core: This can be achieved through the cyclization of appropriate precursors such as anthranilic acid derivatives with aldehydes or ketones under acidic or basic conditions.
Introduction of the Thione Group: The thione functionality can be introduced by reacting the quinazoline intermediate with sulfurizing agents like phosphorus pentasulfide (P2S5) or Lawesson’s reagent.
Substitution Reactions: The nitrophenyl and tolyl groups are introduced through nucleophilic aromatic substitution reactions, often involving halogenated precursors and appropriate nucleophiles under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thione group, leading to the formation of sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.
Substitution: The aromatic rings can participate in electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Hydrogen gas with a palladium catalyst or tin(II) chloride in acidic medium.
Substitution: Halogenated precursors with nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted quinazolines depending on the nucleophile used.
Scientific Research Applications
2-(3-nitrophenyl)-1-(p-tolyl)-5,6,7,8-tetrahydroquinazoline-4(1H)-thione has several applications in scientific research:
Medicinal Chemistry: Investigated for its potential as an anti-cancer, anti-inflammatory, or antimicrobial agent due to its unique structural features.
Biological Studies: Used in studies to understand the interaction of quinazoline derivatives with biological targets such as enzymes and receptors.
Material Science: Explored for its potential use in the development of organic semiconductors or other advanced materials due to its electronic properties.
Mechanism of Action
The mechanism of action of 2-(3-nitrophenyl)-1-(p-tolyl)-5,6,7,8-tetrahydroquinazoline-4(1H)-thione is largely dependent on its interaction with specific molecular targets. For instance:
Enzyme Inhibition: It may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access.
Receptor Modulation: It could act as an agonist or antagonist at various receptors, altering cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
2-(3-nitrophenyl)-1-(p-tolyl)-quinazoline-4(1H)-thione: Lacks the tetrahydro functionality, which may affect its biological activity and chemical reactivity.
2-(3-nitrophenyl)-1-(p-tolyl)-5,6,7,8-tetrahydroquinazoline-4(1H)-one: Contains a carbonyl group instead of a thione, which can significantly alter its chemical properties and biological interactions.
Uniqueness
2-(3-nitrophenyl)-1-(p-tolyl)-5,6,7,8-tetrahydroquinazoline-4(1H)-thione is unique due to its combination of a nitrophenyl group, a tolyl group, and a thione functionality within a tetrahydroquinazoline framework. This unique structure imparts distinct electronic and steric properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
1-(4-methylphenyl)-2-(3-nitrophenyl)-5,6,7,8-tetrahydroquinazoline-4-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O2S/c1-14-9-11-16(12-10-14)23-19-8-3-2-7-18(19)21(27)22-20(23)15-5-4-6-17(13-15)24(25)26/h4-6,9-13H,2-3,7-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COTGQAVCGXXHOP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C3=C(CCCC3)C(=S)N=C2C4=CC(=CC=C4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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